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molecular formula C9H10O3 B041466 methyl 2-phenoxyacetate CAS No. 2065-23-8

methyl 2-phenoxyacetate

Cat. No. B041466
M. Wt: 166.17 g/mol
InChI Key: BZCKRPHEZOHHBK-UHFFFAOYSA-N
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Patent
US04613682

Procedure details

Illustrative Embodiment 1 is repeated with a feed mixture of 94 g of methyl chloroacetate, 68 g of phenol and 5 g of dimethoxybenzene (as a gas chromatograph standard). A catalyst of 22 percent Y2O3 on α-Al2O3 produces methyl phenoxy acetate.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.COC1C=CC=CC=1OC>>[CH3:6][O:5][C:3]([CH2:2][O:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4]

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
68 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
COC(=O)COC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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